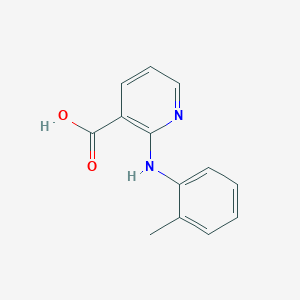

2-(2-Toluidino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYXWXOVWFNPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Toluidino Nicotinic Acid and Its Analogues

Established Synthetic Pathways for Substituted Nicotinic Acids

The foundation for synthesizing 2-(2-toluidino)nicotinic acid lies in the broader field of nicotinic acid (pyridine-3-carboxylic acid) chemistry. The methods for introducing substituents onto the pyridine (B92270) ring are crucial for creating the necessary precursors and analogues.

Conventional Approaches to Pyridine-3-Carboxylic Acid Synthesis

Historically, the synthesis of nicotinic acid and its derivatives has relied on several key industrial methods. One prominent approach involves the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov The oxidation of 3-picoline can be achieved using various oxidizing agents, including nitric acid or through catalytic oxidation in the gas phase over catalysts like vanadium(V) oxide mixed with titanium dioxide. nih.govgoogle.com This process can yield nicotinic acid with high conversion and selectivity. nih.gov Another established industrial route is the oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid or its amide. nih.gov This method has been a cornerstone of industrial production for decades. nih.gov Furthermore, nicotinic acid can be produced via the decarboxylation of pyridine-2,3-dicarboxylic acid, which itself can be synthesized through the oxidation of quinoline. google.com

The Chichibabin pyridine synthesis offers a classical, albeit often lower-yielding, route to the pyridine ring itself from aldehydes and ammonia (B1221849) or its derivatives. wikipedia.orgatamanchemicals.com Although not a direct route to substituted nicotinic acids, it provides a fundamental method for constructing the core heterocyclic structure. wikipedia.orgatamanchemicals.com

Novel Strategies for Unsymmetrically Substituted Nicotinic Acid Derivatives

Modern synthetic chemistry has focused on developing more versatile and efficient methods for creating unsymmetrically substituted nicotinic acid derivatives, which are valuable as building blocks for complex molecules. One innovative approach utilizes ketene (B1206846) dithioacetals. tandfonline.com For instance, the reaction of ketene N,S-acetals with β-ketoesters or β-cyanoesters can yield 4-amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives. tandfonline.com Alternatively, reacting ketene dithioacetals with β-amino-crotonates produces 6-amino-5-cyano-2-alkyl-4-methylthio-nicotinic acid esters. tandfonline.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. For example, 3-bromo-5-trifluoromethoxypyridine has been demonstrated as an effective synthon for palladium-catalyzed coupling reactions to create substituted nicotinic acids. researchgate.net Similarly, Pd(0)-catalyzed C-H functionalization at the 3- and 4-positions of the pyridine ring provides a direct method for arylating nicotinic and isonicotinic acid derivatives. nih.gov Multicomponent reactions (MCRs) offer another efficient strategy, allowing for the one-pot synthesis of highly substituted pyridine derivatives from simple starting materials. researchgate.net For instance, a one-pot MCR involving aromatic aldehydes, malononitrile, methyl ketones, and ammonium (B1175870) acetate (B1210297) can produce 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

Integration of the 2-Toluidino Moiety: Specific Reaction Strategies

The introduction of the 2-toluidino group onto the nicotinic acid scaffold is a critical step in the synthesis of the target compound. This is typically achieved through amination or amidation reactions, or via condensation and cyclization protocols.

Amination and Amidation Reactions for Nicotinic Acid Functionalization

A common and direct method for synthesizing 2-(arylamino)nicotinic acids, including the 2-toluidino derivative, is the nucleophilic aromatic substitution of a leaving group at the 2-position of the nicotinic acid ring with the corresponding aniline (B41778). A widely used precursor for this reaction is 2-chloronicotinic acid. The reaction is often carried out by heating 2-chloronicotinic acid with the aniline derivative. google.comresearchgate.net This condensation can be performed in a high-boiling solvent or by simply melting the reactants together. google.com To improve yields and reaction conditions, this process has been adapted to occur in high-temperature water with a base like potassium carbonate, offering a more environmentally friendly approach. researchgate.net Microwave irradiation has also been successfully employed to accelerate the reaction between 2-chloronicotinic acid and various amines. researchgate.net

Palladium-catalyzed amination represents a more modern and versatile approach. For instance, Pd-catalyzed coupling of 4-iodo-2-(trifluoromethyl)nicotinic acid with tert-butyl carbamate, followed by deprotection, has been used to synthesize 4-amino-2-(trifluoromethyl)nicotinic acid. thieme-connect.com This highlights the potential for using palladium catalysis to form the C-N bond between the nicotinic acid ring and the toluidine moiety.

Amidation reactions, which form an amide bond, are also central to the synthesis of related derivatives. For example, the synthesis of 2-(m-tolyl)nicotinamide (B13007923) can be achieved by reacting nicotinic acid with m-toluidine (B57737) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). While this forms an amide rather than a direct amino linkage to the ring, it demonstrates a key bond-forming strategy that can be adapted.

Condensation and Cyclization Protocols Utilizing Toluidine Precursors

Condensation reactions are fundamental to building the target molecule. The direct coupling of a nicotinic acid derivative with 2-toluidine is a primary strategy. This can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, which activate the carboxylic acid for amide bond formation. The synthesis of 3-nitro-2-(m-tolyl)isoindoline-1,3-dione from 3-nitrophthalic anhydride (B1165640) and m-toluidine in glacial acetic acid is an example of a condensation reaction forming a cyclic imide structure. semanticscholar.org

Cyclization reactions are also employed to construct the heterocyclic core or to form fused ring systems. For example, a robust synthesis of 1,3-disubstituted 7-azaindoles starts from nicotinic acid derivatives, with a key step being an epoxide-opening-cyclization-dehydration sequence accelerated by microwave heating. organic-chemistry.org While not directly forming this compound, these cyclization strategies showcase methods for building complex heterocyclic structures from nicotinic acid precursors, which could be adapted for the synthesis of advanced analogues.

Synthesis of Advanced Derivatives and Analogues of this compound

The synthesis of advanced derivatives and analogues of this compound involves modifying either the nicotinic acid core or the toluidino moiety. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

The synthesis of N-acylarylhydrazone derivatives of 2-arylaminonicotinic acids provides an example of derivatization. jst.go.jp In this approach, the 2-substituted nicotinic acids are first esterified, then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazides. jst.go.jp These hydrazides are subsequently condensed with various aromatic aldehydes to yield the target N-acylarylhydrazone derivatives. jst.go.jp

Another strategy involves creating derivatives with different substituents on the pyridine ring. For example, a library of novel nicotinic acid derivatives with (thio)ether functionalities at the 6-position has been synthesized using a green chemistry approach with the solvent Cyrene. unimi.it The synthesis of 1,3,4-oxadiazole-containing derivatives starting from pyridine-3-carboxylic acid also demonstrates the creation of more complex analogues. ijsrst.comnih.gov These syntheses often involve multi-step sequences, including the formation of hydrazides and subsequent cyclization reactions. ijsrst.comnih.gov

Furthermore, analogues with different substitution patterns on the aniline ring can be prepared using similar methods. For example, the synthesis of 2-(2-methyl-3-chloro-anilino)-nicotinic acid is achieved by heating 2-chloronicotinic acid with 2-methyl-3-chloroaniline. google.com

Below is a table summarizing some of the key synthetic methods discussed:

| Synthetic Target | Starting Materials | Key Reagents/Conditions | Reference |

| 2-(Arylamino)nicotinic acids | 2-Chloronicotinic acid, Aromatic amines | High-temperature water, K2CO3, 150–180 °C | researchgate.net |

| 2-(2-Methyl-3-chloro-anilino)-nicotinic acid | 2-Chloronicotinic acid, 2-Methyl-3-chloroaniline | Heat to 120-130 °C | google.com |

| Unsymmetrically substituted nicotinic acid derivatives | Ketene N,S-acetals, β-Ketoesters/β-Cyanoesters | Reaction to form 4-amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives | tandfonline.com |

| 4-Amino-2-(trifluoromethyl)nicotinic acid | 4-Iodo-2-(trifluoromethyl)nicotinic acid, tert-Butyl carbamate | Pd-catalyzed amination, followed by Boc deprotection | thieme-connect.com |

| N-Acylarylhydrazone derivatives of 2-arylaminonicotinic acids | 2-Arylaminonicotinic acids, Aromatic aldehydes | Esterification, reaction with hydrazine hydrate, condensation | jst.go.jp |

| 1,3,4-Oxadiazole derivatives of nicotinic acid | Pyridine-3-carboxylic acid | Multi-step synthesis including hydrazide formation and cyclization | ijsrst.comnih.gov |

Preparation of Hydrazide Derivatives from Nicotinic Acid Scaffolds

A common and crucial step in the functionalization of nicotinic acid scaffolds is their conversion into nicotinic acid hydrazide derivatives. These hydrazides are valuable intermediates due to the reactive nature of the hydrazino group (-NHNH2), which can readily participate in condensation reactions.

There are two primary routes for this transformation starting from nicotinic acid or its esters:

Via Acid Chlorides: Nicotinic acid can be converted into its more reactive acid chloride derivative, nicotinoyl chloride. This is typically achieved by treating the acid with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). um.edu.my The resulting nicotinoyl chloride is then reacted with hydrazine hydrate (NH2NH2·H2O), often at low temperatures, to yield the corresponding nicotinic acid hydrazide. um.edu.my This method is efficient, with the highly reactive acid chloride readily undergoing nucleophilic acyl substitution with hydrazine.

Via Esters (Hydrazinolysis): An alternative pathway involves the hydrazinolysis of nicotinic acid esters (e.g., ethyl nicotinate). nih.gov The ester is refluxed with hydrazine hydrate, often in a solvent like ethanol (B145695). nih.gov This reaction proceeds through nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. This method is particularly useful when the starting material is an esterified nicotinic acid derivative, which may be the product of a preceding ring-formation reaction. nih.gov

The resulting hydrazides, such as the parent nicotinic acid hydrazide or more complex versions like 6-aryl-2-methylnicotinohydrazides, are typically solid compounds that can be purified by recrystallization. um.edu.mynih.gov Spectroscopic analysis confirms their formation, with IR spectra showing characteristic absorption bands for N-H and C=O groups, and 1H-NMR spectra displaying exchangeable signals for the NH and NH2 protons. nih.gov

Elaboration to Schiff Bases and Related Heterocyclic Systems

The hydrazide derivatives prepared from nicotinic acid scaffolds are pivotal starting materials for synthesizing a broad range of more complex molecules, most notably Schiff bases and various N-heterocycles.

Schiff Base Formation: Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized through the condensation reaction of nicotinic acid hydrazide with various aldehydes or ketones. um.edu.mypharmascholars.compjps.pkresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid, such as glacial acetic acid. um.edu.mypjps.pk

More environmentally friendly or "green" methods have also been developed. One such approach uses natural catalysts like lemon juice in ethanol at room temperature, which can lead to good yields in a shorter time frame compared to conventional heating methods. pharmascholars.com The progress of the reaction is monitored by thin-layer chromatography, and the product is often isolated by precipitation in cold water. pharmascholars.compjps.pk

The table below shows examples of Schiff bases synthesized from nicotinic acid hydrazide and various aromatic aldehydes using both conventional and green methods, highlighting the versatility of this reaction.

| Compound | Ar (Aromatic Group) | % Yield (Conventional Method) | % Yield (Green Method) | Melting Point (°C) |

| 2a | 4-OH-3,5-(OMe)2 | 60 | 70 | 128-130 |

| 2b | 2-Cl-3-Quinolinyl | 52 | 72 | 203-205 |

| 2c | 2,4(Cl)2 | 55 | 70 | 138-140 |

| 2d | 4-Cl | 65 | 60 | 185-187 |

| 2e | 2-NO2 | 65 | 55 | 190-192 |

| 2f | 3-NO2 | 55 | 60 | 185-187 |

| 2g | 4-NO2 | 55 | 65 | 258-260 |

| 2h | 4-Br | 60 | 65 | 190-192 |

| Data sourced from an investigation into green synthesis methodologies. pharmascholars.com |

Synthesis of Related Heterocyclic Systems: Schiff bases are not merely final products but also serve as crucial intermediates for the construction of other heterocyclic rings. pharmascholars.com The reactive nature of the azomethine bond and the adjacent amide functionality allows for cyclization reactions with appropriate reagents.

Examples of heterocyclic systems derived from these Schiff bases include:

Thiazolidinones: Cyclization of Schiff bases with thioglycolic acid (mercaptoacetic acid), often in the presence of a catalyst like anhydrous zinc chloride, yields 4-thiazolidinone (B1220212) derivatives. um.edu.myuobaghdad.edu.iq

Azetidinones: The reaction of Schiff bases with chloroacetyl chloride can lead to the formation of 2-azetidinone rings, which are four-membered heterocyclic structures. pharmascholars.comuobaghdad.edu.iq

Oxadiazoles and Triazoles: The hydrazone linkage is a precursor for five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known for their pharmacological importance. mdpi.comrsc.org For instance, acylhydrazones can be cyclized to form 1,3,4-oxadiazoline derivatives. mdpi.com

Tetrazoles: Treatment of Schiff bases with sodium azide (B81097) can be used to construct tetrazole rings. uobaghdad.edu.iq

These transformations significantly expand the chemical diversity accessible from a single nicotinic acid hydrazide precursor, allowing for the generation of libraries of compounds with varied structural features.

Strategies for Scaffold Diversification and Structural Elaboration

Beyond the linear progression from acid to hydrazide to Schiff base, broader strategies are employed to achieve significant structural diversity based on the nicotinic acid scaffold. These methods aim to modify the core structure or append new molecular motifs to explore a wider chemical space and optimize biological activity.

Key strategies for scaffold diversification include:

Core Scaffold Modification: Instead of using nicotinic acid itself, the synthesis can begin with a pre-functionalized pyridine ring. For example, a multi-component reaction can be used to synthesize various 6-aryl-2-methylnicotinates, which are then converted into their respective hydrazides. nih.gov This approach introduces diversity directly onto the central pyridine scaffold at an early stage.

Scaffold Hybridization: This strategy involves conjugating the nicotinic acid scaffold with another distinct and biologically active molecular framework. A notable example is the rational design and synthesis of coumarin-dihydroquinazolinone conjugates starting from niacin. nih.gov This "pharmacophore hybridization" aims to combine the beneficial properties of both scaffolds into a single molecule.

Fragment-Based Diversification: In this approach, a known active ligand is deconstructed into key fragments, and one or more of these fragments are replaced with a diverse set of alternatives. For nicotinic receptor ligands, this has involved replacing the core scaffold (e.g., an aminoquinuclidine) with a library of other diamine analogues, which are then acylated with different aromatic groups to generate a large virtual library of new potential ligands. acs.org

Systematic Substituent Variation: A fundamental strategy involves the systematic introduction of a wide range of substituents at various positions on the scaffold. The goal is to probe the structure-activity relationship by including groups with diverse electronic properties (electron-donating and electron-withdrawing), steric bulk, and hydrophilicity/hydrophobicity. rsc.org This allows for the fine-tuning of a compound's properties. Two innovative series of compounds were developed from the nicotinic acid scaffold using this principle to create potential anti-inflammatory agents. nih.gov

These advanced strategies enable the creation of large and diverse compound collections from a common starting point, moving beyond simple derivatives to novel molecular architectures with potentially enhanced or entirely new biological profiles. rsc.org

Reaction Mechanisms and Kinetic Studies in 2 2 Toluidino Nicotinic Acid Chemistry

Mechanistic Investigations of Aniline (B41778) and Toluidine Reaction Pathways

The amino group on the toluidine ring is a primary site of chemical reactivity, particularly in redox and polymerization reactions. The reaction kinetics are sensitive to various factors, including the presence of oxidants, catalysts, and the ionic strength of the medium.

The kinetic salt effect is a valuable tool for elucidating reaction mechanisms by identifying the charges of the species involved in the rate-determining step. acs.orgacs.org In the reaction between Toluidine Blue (TB⁺, a cation) and the sulfite (B76179) ion (an anion), a negative salt effect is observed. acs.orgacs.org This means the reaction rate decreases as the ionic strength of the solution increases. This observation is consistent with the Brønsted-Bjerrum equation, which predicts that the rate of a reaction between ions of opposite charge will decrease with increasing ionic strength. This provides strong evidence that the rate-limiting step involves the direct interaction of the oppositely charged TB⁺ and sulfite ions. acs.orgacs.org

Table 1: Kinetic Data for Redox Reactions of Toluidine Blue

| Reactant | Oxidant/Reductant | Key Kinetic Findings | Rate Law | Reference |

|---|---|---|---|---|

| Toluidine Blue (TB⁺) | Sulfite Ion | Pseudo-first-order in TB⁺, first-order in sulfite. Negative kinetic salt effect. | Rate = k[TB⁺][Sulfite] | acs.orgacs.org |

| Toluidine Blue (TB⁺) | Nitrite Ion (in acid) | First-order in TB⁺, nitrite, and H⁺. Outer-sphere mechanism proposed. | Rate = k[TB⁺][NO₂⁻][H⁺] | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Toluidine Blue (TB⁺) | Dithionate Ion | First-order in TB⁺, 3/2 order in dithionate. Acid-catalyzed. | Rate = (a + b[H⁺])[TB⁺][S₂O₆²⁻] | globaljournals.org |

Toluidine isomers can undergo oxidative copolymerization with other monomers, such as aniline, to form conductive polymers. The kinetics of these reactions, often initiated by an oxidant like ammonium (B1175870) persulfate (APS), can be monitored using UV-vis spectroscopy. orientjchem.orgresearchgate.net The increase in absorbance at specific wavelengths over time corresponds to the growth of the polymer. orientjchem.orgresearchgate.net

The copolymerization of aniline with o- and p-toluidine (B81030) generally follows first-order kinetics. orientjchem.orgresearchgate.nettandfonline.com The degradation curve of the oxidant (APS) fits an exponential decay, which is characteristic of a first-order process. orientjchem.orgresearchgate.net The rate of copolymer formation can be calculated from the first-order rate constant derived from these measurements. orientjchem.orgresearchgate.net The reaction progress can also be followed by measuring the open-circuit potential (OCP) of a platinum electrode in the reaction medium. scielo.br The OCP curve shows distinct stages: an initial rapid potential increase, a plateau region corresponding to the main polymerization phase, and a final decay as the oxidant is consumed. scielo.br The duration of the plateau is dependent on the monomer-to-oxidant molar ratio. scielo.br

Structural characterization using FT-IR and UV-visible spectroscopy confirms the formation of copolymers and reveals how substituents affect the electronic properties. researchgate.netscispace.com For instance, copolymers of aniline and toluidine show a hypsochromic (blue) shift in their electronic spectra compared to the homopolymer, indicating changes in the electronic transitions due to the methyl group. orientjchem.orgscispace.com

Table 2: Kinetic and Spectroscopic Observations in Oxidative Copolymerization of Toluidine

| Monomers | Oxidant | Kinetic Method | Key Findings | Reference |

|---|---|---|---|---|

| Aniline and o-/p-Toluidine | Ammonium Persulfate (APS) | UV-vis Spectroscopy | First-order kinetics based on APS degradation. | orientjchem.orgresearchgate.net |

| o-Toluidine | Ammonium Persulfate (APS) | Open-Circuit Potential (OCP) | OCP transient shows distinct polymerization stages (induction, propagation, termination). | scielo.br |

| o-Phenylenediamine and o-/p-Toluidine | Potassium Dichromate | UV-vis Spectroscopy | Hypsochromic shift observed, indicating successful copolymerization. | scispace.com |

Elucidation of Redox Reaction Mechanisms and Kinetic Salt Effects

Reaction Pathways of Nicotinic Acid and its Derivates

The chemistry of the nicotinic acid moiety is dominated by the carboxylic acid group and the pyridine (B92270) ring nitrogen. These functional groups control the molecule's acid-base properties, susceptibility to hydrolysis, and tautomeric forms.

The hydrolysis of nicotinic acid derivatives, such as aroylhydrazones formed from nicotinic acid hydrazide, has been studied kinetically in both acidic and basic conditions. researchgate.net In acidic solutions, the reaction is catalyzed by H⁺ ions, and the rate-determining step is the attack of a water molecule on the protonated azomethine group of the hydrazone. researchgate.net In basic media, the proposed rate-determining step involves the attack of a water molecule on the fully deprotonated hydrazone. researchgate.net Thermodynamic activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by analyzing the temperature dependence of the reaction rates, providing deeper insight into the transition state. researchgate.net

The thermal decomposition of carboxylic acids, in general, can proceed through several pathways, primarily dehydration and decarboxylation. nih.govacs.org Unimolecular decomposition often occurs via a strained, four-centered transition state. nih.gov However, the presence of other molecules, such as water or another carboxylic acid molecule, can catalyze the reaction through bimolecular pathways. nih.govacs.org These bimolecular mechanisms involve larger, less-strained six- or eight-centered transition states, which significantly lower the activation energy barrier (by 20-45%) and increase the rate of decomposition. nih.gov The specific pathway and product distribution (e.g., H₂O vs. CO₂) can be influenced by the structure of the acid and the presence of catalysts. acs.orgtandfonline.comtandfonline.com

Table 3: Thermodynamic Activation Parameters for the Hydrolysis of a Nicotinic Acid Derivative Data for N′-salicylidene-3-pyridinecarbohydrazide hydrolysis

| Parameter | Value in Acidic Medium | Value in Basic Medium |

|---|---|---|

| ΔH‡ (kJ mol⁻¹) | 55.4 ± 1.2 | 70.0 ± 2.2 |

| ΔS‡ (J mol⁻¹ K⁻¹) | -123 ± 4 | -106 ± 7 |

Source: Adapted from kinetic studies on aroylhydrazones. researchgate.net

Nicotinic acid can exist in equilibrium between a neutral molecular form and a zwitterionic form, where the pyridine nitrogen is protonated and the carboxylic group is deprotonated. rsc.orgcdnsciencepub.com This tautomeric equilibrium is highly sensitive to the solvent environment. cdnsciencepub.comresearchgate.net

In aqueous solutions, the zwitterionic form (AH±) is significantly favored. cdnsciencepub.com However, as the solvent becomes less polar, for example, by adding dimethyl sulfoxide (B87167) (Me₂SO), the equilibrium shifts towards the neutral molecular form (AH⁰). cdnsciencepub.comresearchgate.net This shift is driven by the proton transfer from the pyridinium (B92312) ring to the carboxylate group in less polar environments. cdnsciencepub.com

The tautomeric equilibrium constant (KT = [zwitterion]/[neutral form]) can be determined by analyzing the acid dissociation constants (pKa values) in different solvent mixtures. cdnsciencepub.comrsc.org For nicotinic acid at 20°C, the populations of the neutral and zwitterionic forms are equal (KT = 1) in a water-Me₂SO mixture containing approximately 38% Me₂SO by volume. cdnsciencepub.com This demonstrates the profound influence of the surrounding medium on the molecular structure and properties of nicotinic acid.

Table 4: Tautomeric Equilibrium of Nicotinic Acid in Water-DMSO Mixtures

| % Me₂SO (v/v) | Tautomeric Constant (KT) | Predominant Form |

|---|---|---|

| 0 (Water) | > 1 | Zwitterionic (AH±) |

| 20 | ~2.9 | Zwitterionic (AH±) |

| 38 | 1.0 | Equal Population |

| 50 | ~0.4 | Neutral (AH⁰) |

| 70 | < 0.1 | Neutral (AH⁰) |

Source: Data derived from potentiometric studies. cdnsciencepub.com

Hydrolysis and Decomposition Mechanisms of Carboxylic Acid Functions

Advanced Kinetic Analysis of Chemical Transformations

To fully understand complex reaction networks like those involved in the synthesis and reactivity of organic molecules, advanced kinetic analysis methods are employed. These techniques go beyond simple rate law determination to provide deeper mechanistic insights. mt.com

Microkinetic and microdynamic modeling represents another level of sophistication. numberanalytics.comchemrxiv.org Traditional microkinetic analysis often relies on the steady-state approximation. chemrxiv.org However, for many complex reactions, especially in catalysis, the catalyst surface and active sites are dynamic. chemrxiv.org Advanced microdynamic models aim to account for every elementary step, including changes in the catalyst state, active site distribution, and surface heterogeneity, providing a more accurate description of the reaction dynamics. chemrxiv.org These models are crucial for accurately simulating complex reaction pathways and require data-rich experiments, often obtained using in-situ spectroscopic techniques that monitor species concentrations throughout the reaction. mt.com

Determination of Reaction Orders and Pseudo-First-Order Kinetics

The determination of reaction order is fundamental to understanding the mechanism of a chemical reaction. It defines how the rate of a reaction is affected by the concentration of each reactant. For reactions involving multiple reactants, the kinetics can be simplified by employing pseudo-first-order conditions. This is achieved by having the concentration of one reactant be significantly higher than the others, making its concentration effectively constant throughout the reaction. researchgate.net The reaction rate then appears to be dependent only on the concentration of the reactant present in a much lower amount.

In studies on the oxidation of nicotinic acid and its derivatives, pseudo-first-order kinetics are commonly utilized. For instance, in the oxidation of nicotinic acid by potassium permanganate (B83412), kinetic runs were performed under pseudo-first-order conditions where the concentration of nicotinic acid was in at least a 50-fold excess compared to the permanganate concentration. scholarsresearchlibrary.com The rate of the reaction was then monitored by measuring the change in absorbance of the permanganate ion over time. scholarsresearchlibrary.com The resulting data, when plotted as the logarithm of the absorbance versus time, yielded a straight line, confirming that the reaction is first-order with respect to the permanganate ion under these conditions. scholarsresearchlibrary.com

The table below illustrates typical data obtained from a pseudo-first-order kinetic study on the oxidation of nicotinic acid, showing the effect of reactant concentrations on the observed rate constant.

Table 1: Pseudo-First-Order Rate Constants for the Oxidation of Nicotinic Acid with Peroxomonosulfate (PMS) at 35°C

| [Nicotinic Acid] (mol dm⁻³) | [PMS] (mol dm⁻³) | k' (s⁻¹) |

|---|---|---|

| 0.05 | 0.002 | 0.00018 |

| 0.05 | 0.003 | 0.00018 |

| 0.05 | 0.004 | 0.00017 |

| 0.02 | 0.005 | 0.00007 |

| 0.03 | 0.005 | 0.00011 |

| 0.04 | 0.005 | 0.00014 |

This table is generated based on data for nicotinic acid from a study by Agrawal et al. and serves as an illustrative example. koreascience.kr

Evaluation of Temperature Dependence and Thermodynamic Activation Parameters

The rate of a chemical reaction is highly dependent on temperature. This relationship is described by the Arrhenius equation, and further refined by the Eyring equation, which provides a basis for calculating the thermodynamic activation parameters of a reaction. semanticscholar.orgresearchgate.net These parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), offer profound insights into the transition state and the mechanistic pathway of a reaction.

Studies on nicotinic acid and its derivatives show that reaction rates generally increase with temperature. For example, the oxidation of nicotine (B1678760) to nicotinic acid is significantly influenced by temperature, with higher temperatures leading to an increased reaction rate due to the higher diffusivity of the oxidizing species. jetir.org

By measuring the rate constant at different temperatures, the activation parameters can be determined. The enthalpy of activation (ΔH‡) reflects the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in reactions where two molecules combine to form a single activated complex. researchgate.net

For the acid-base equilibria of nicotinic acid, thermodynamic parameters have been determined through potentiometric titrations at various temperatures. researchgate.net A van't Hoff analysis of the temperature dependence of the acidity constants (pKa) allows for the calculation of the standard molar enthalpies (ΔH°) and entropies (ΔS°) of proton dissociation. researchgate.net While these are not activation parameters for a kinetic process, they similarly illustrate how temperature-dependence studies yield fundamental thermodynamic data.

The table below presents thermodynamic data for the protonation of nicotinic acid, which serves as a model for the type of data that would be obtained from temperature-dependent kinetic studies of 2-(2-Toluidino)nicotinic acid.

Table 2: Thermodynamic Parameters for the Stepwise Protonation of Nicotinate Ion at 298.15 K

| Protonation Step | pKa | ΔH° (kJ·mol⁻¹) | ΔS° (J·K⁻¹·mol⁻¹) |

|---|---|---|---|

| 1st (to form HL) | 4.86 ± 0.03 | 12.5 ± 2.1 | -51.2 ± 7.0 |

| 2nd (to form H₂L⁺) | 2.19 ± 0.06 | 4.5 ± 3.5 | -26.8 ± 11.8 |

This table is based on data for nicotinic acid from a study by Ciavatta et al. and is for illustrative purposes. researchgate.net

These examples from related compounds underscore the methodologies used to probe the reaction dynamics of complex molecules like this compound.

Advanced Structural Elucidation and Polymorphism of 2 2 Toluidino Nicotinic Acid

Crystallographic Analysis of Anilino-Nicotinic Acid Scaffolds

Crystallographic techniques are indispensable in determining the precise atomic arrangement within a crystal, offering a definitive view of molecular structure and packing.

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for elucidating the three-dimensional structure of crystalline materials at an atomic level. uol.deunimi.ituhu-ciqso.es This technique provides detailed information regarding the internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For anilino-nicotinic acid derivatives, SC-XRD has been instrumental in confirming their molecular connectivity and spatial arrangement in the solid state. unimi.itresearchgate.net

The process involves exposing a single crystal to X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted X-ray spots are used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the precise coordinates of each atom. uol.de This yields a detailed picture of the molecule's conformation, including the planarity of the pyridine (B92270) and aniline (B41778) rings and the dihedral angles between them. For instance, in the 4-toluidino analog of 2-(2-toluidino)nicotinic acid, X-ray crystallography revealed a dihedral angle of 12.5° between the pyridine and aniline rings. vulcanchem.com

Beyond individual molecular structures, SC-XRD also illuminates the supramolecular architecture, revealing how molecules are organized into stable three-dimensional structures through various intermolecular interactions. unimi.it This includes the identification of hydrogen bonding networks and π-π stacking interactions that stabilize the crystal lattice. vulcanchem.com

Hydrogen Bonding:

In the crystal structures of nicotinic acid derivatives, intermolecular hydrogen bonds are a predominant feature. mdpi.comfrontiersin.org For neutral forms of these molecules, a common hydrogen bonding motif is the O-H···N interaction between the carboxylic acid group of one molecule and the pyridine nitrogen atom of a neighboring molecule. acs.orgresearchgate.net This often leads to the formation of one-dimensional chains or tapes. nih.gov In zwitterionic forms, the hydrogen bonding pattern shifts to N+-H···O- interactions between the protonated pyridine nitrogen and the deprotonated carboxylate group. figshare.comacs.orgresearchgate.net Weaker C-H···O interactions can also contribute to the stability of the crystal structure, linking the primary hydrogen-bonded chains into a three-dimensional network. nih.gov

π-Stacking Architectures:

The interplay between hydrogen bonding and π-stacking interactions ultimately determines the final crystal packing arrangement. For example, in one polymorph of a related compound, hydrogen-bonded chains were further connected by π-π stacking to form sheets. researchgate.net

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

Polymorphism and Solid-State Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for anilino-nicotinic acids. Different polymorphs can exhibit distinct physical and chemical properties.

Polymorph screening of 2-(p-tolylamino)nicotinic acid, a closely related analog, has successfully identified and characterized three distinct polymorphic forms (Forms I, II, and III). researchgate.netacs.orgresearchgate.net These different crystalline arrangements were obtained through crystallization from various solvents and were characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) and Raman spectroscopy, and differential scanning calorimetry (DSC). researchgate.netfigshare.comresearchgate.net

Conformational polymorphism, where the different crystal structures arise from different conformations of the molecule, has been observed in these systems. researchgate.net For instance, while Forms I and III of 2-(p-tolylamino)nicotinic acid are isostructural in two dimensions, Form II exhibits a different crystal packing and molecular conformation. acs.orgresearchgate.net The existence of multiple polymorphic forms highlights the conformational flexibility of the anilino-nicotinic acid scaffold.

The crystallization of either the neutral or the zwitterionic form can be influenced by the crystallization conditions, particularly the presence of co-formers. researchgate.netresearchgate.net Studies on 2-(p-tolylamino)nicotinic acid have shown that the zwitterionic polymorph (Form III) could only be obtained in the presence of pyridine-type co-formers. acs.orgresearchgate.net This suggests a mechanistic rationale where the co-former facilitates the proton transfer required for the formation of the zwitterionic structure. acs.org

The structural difference between the neutral and zwitterionic polymorphs is clearly defined by the hydrogen bonding network. In the neutral forms (Forms I and II of 2-(p-tolylamino)nicotinic acid), the crystal structures are sustained by a neutral O-H···N hydrogen bond. acs.orgresearchgate.net In contrast, the zwitterionic form (Form III) features an N+-H···O- hydrogen bond due to the intramolecular proton transfer. acs.orgresearchgate.net

Identification and Characterization of Distinct Polymorphic Modifications

Spectroscopic Investigations for Fine Structural Insights

Spectroscopic techniques provide valuable information that complements crystallographic data, offering further insights into the fine structural details of this compound and its analogs in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the molecular structure of these compounds. For this compound, characteristic peaks in the ¹H NMR spectrum (in DMSO-d₆) include a doublet for the pyridine proton at δ 8.52, a multiplet for the aromatic protons between δ 7.25–7.10, and a singlet for the methyl protons at δ 2.35. Solid-state NMR (ss-NMR) spectroscopy is particularly useful for distinguishing between different polymorphic forms, as the chemical shifts can be sensitive to the local crystalline environment. figshare.comacs.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman techniques, is highly effective in identifying the functional groups present and probing the hydrogen bonding interactions. researchgate.net The C=O stretching frequency of the carboxylic acid group, typically observed around 1700 cm⁻¹, is a key diagnostic peak. In zwitterionic forms, the disappearance of the carboxylic acid O-H stretch and the appearance of new bands corresponding to the N+-H and carboxylate stretches provide clear evidence of proton transfer. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy can identify π→π* transitions within the pyridine ring (λmax ~260 nm) and charge-transfer interactions between the toluidino and carboxylic acid groups.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Solvent/State | Peak Position | Assignment |

| ¹H NMR | DMSO-d₆ | δ 8.52 (d, J = 4.8 Hz) | 1H, pyridine-H |

| ¹H NMR | DMSO-d₆ | δ 7.25–7.10 (m) | 4H, aromatic-H |

| ¹H NMR | DMSO-d₆ | δ 2.35 (s) | 3H, CH₃ |

| IR | Solid | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

| UV-Vis | - | λmax ~260 nm | π→π* transitions (pyridine ring) |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure of materials in their native solid form. mst.eduusask.ca Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the spatial arrangement of atoms within the crystal lattice. mst.edu This makes ssNMR particularly well-suited for identifying and characterizing different polymorphic forms, which have distinct molecular packing and/or conformations. europeanpharmaceuticalreview.com

For this compound, ¹³C and ¹⁵N ssNMR would be the primary methods of choice. The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local environment, including changes in bond angles, dihedral angles, and intermolecular interactions like hydrogen bonds. europeanpharmaceuticalreview.com Therefore, different conformers or polymorphs of this compound would be expected to produce distinct sets of peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.

While specific ssNMR data for this compound is not extensively available in the published literature, the analysis of the closely related isomer, 2-(p-tolylamino)nicotinic acid (TNA), provides an excellent illustration of the technique's utility. researchgate.net A study of TNA identified three polymorphic forms (I, II, and III), which were clearly distinguished by their ¹³C ssNMR spectra. researchgate.net The key findings from that study highlight what could be expected from a similar analysis of the ortho-isomer:

Conformational Differences: Polymorphs with different molecular conformations (e.g., variations in the torsion angle between the pyridine and toluidine rings) will exhibit different chemical shifts for the carbon atoms in and near the rotating bonds. researchgate.net

Tautomeric State Identification: The technique can differentiate between neutral molecules and zwitterions. For TNA, the neutral forms (I and II) were distinguished from the zwitterionic form (III), which results from proton transfer from the carboxylic acid to the pyridine nitrogen. This transfer significantly alters the electronic environment of the carboxylate carbon (COO⁻) and the surrounding pyridine carbons, leading to large changes in their chemical shifts. researchgate.net

Quantification of Polymorphic Mixtures: ssNMR is an inherently quantitative technique, allowing for the determination of the relative amounts of different polymorphs in a mixed sample without the need for a standard. europeanpharmaceuticalreview.com

An illustrative data table based on the findings for the analogous compound 2-(p-tolylamino)nicotinic acid is presented below.

| Polymorph | Carboxylic/Carboxylate Carbon (COOH/COO⁻) | Pyridine Carbons | Toluidine Carbons | Methyl Carbon (CH₃) |

|---|---|---|---|---|

| Form I (Neutral) | ~168 ppm | Distinct shifts for C2-C6 | Distinct aromatic shifts | ~20 ppm |

| Form II (Neutral) | ~170 ppm | Shifts different from Form I due to packing | Shifts different from Form I | ~21 ppm |

| Form III (Zwitterionic) | ~175 ppm (downfield shift for COO⁻) | Significant shifts due to N-protonation | Shifts affected by crystal packing | ~20.5 ppm |

This table is a representation based on data for 2-(p-tolylamino)nicotinic acid to illustrate the capabilities of the technique. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Probing Hydrogen Bonding and Tautomeric States

For this compound, key vibrational modes would be monitored:

O-H and N-H Stretching: The region between 2500 and 3500 cm⁻¹ is critical. In a neutral form, a broad O-H stretch from the carboxylic acid dimer and a sharper N-H stretch from the secondary amine would be expected. In a zwitterionic tautomer, the O-H band would disappear, and a new, broad N⁺-H band from the protonated pyridine ring would emerge. researchgate.net

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group is a strong, characteristic band in the IR spectrum, typically appearing around 1700 cm⁻¹. In a zwitterionic form, this is replaced by the symmetric and asymmetric stretches of the carboxylate group (COO⁻), which appear at lower wavenumbers (e.g., ~1600 cm⁻¹ and ~1400 cm⁻¹). researchgate.net

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are sensitive to the protonation state of the nitrogen atom. Protonation to form a pyridinium (B92312) ion in a zwitterion leads to noticeable shifts in these bands. researchgate.net

The study of the polymorphs of 2-(p-tolylamino)nicotinic acid (TNA) again provides a clear example. The IR and Raman spectra could easily distinguish the neutral forms (I and II) from the zwitterionic form (III). Form III showed the characteristic disappearance of the C=O band and the appearance of carboxylate stretches, confirming the proton transfer. researchgate.net Subtle differences between the spectra of Form I and Form II were also observed, reflecting their different hydrogen bonding patterns and crystal packing, even though both are neutral molecules. researchgate.net

Below is a representative data table summarizing the key vibrational bands that would be used to distinguish the neutral and zwitterionic forms of an aminonicotinic acid derivative, based on the findings for TNA.

| Vibrational Mode | Expected Range for Neutral Form (e.g., TNA I & II) | Expected Range for Zwitterionic Form (e.g., TNA III) | Spectroscopic Technique |

|---|---|---|---|

| ν(O-H) of COOH | ~2500-3000 (broad) | Absent | IR |

| ν(N⁺-H) of Pyridinium | Absent | ~2500-3000 (broad) | IR |

| ν(C=O) of COOH | ~1680-1710 | Absent | IR, Raman |

| νas(COO⁻) | Absent | ~1590-1620 | IR |

| νs(COO⁻) | Absent | ~1380-1420 | IR, Raman |

| Pyridine Ring Modes | Characteristic pattern | Shifted upon protonation | IR, Raman |

This table is representative and based on data for the analogous compound 2-(p-tolylamino)nicotinic acid to illustrate the application of vibrational spectroscopy. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 2 Toluidino Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic characteristics and reactivity of molecules. For 2-(2-Toluidino)nicotinic acid, these calculations provide a detailed picture of its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. researchgate.net Studies on similar aromatic amine compounds and nicotinic acid derivatives employ DFT, often with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various properties. epstem.netresearchgate.netacs.orgdergipark.org.tr

The optimized geometry of this compound reveals the spatial arrangement of its atoms, including key bond lengths and angles. The molecule consists of a nicotinic acid ring and a toluidine ring linked by a secondary amine bridge. The relative orientation of these two rings is a key conformational feature. acs.org DFT calculations can determine the most stable conformation by minimizing the total energy of the molecule. For instance, in related structures, the bond length for the C-N bridge connecting the two aromatic rings is a critical parameter, as are the internal geometries of the pyridine (B92270) and benzene (B151609) rings. dergipark.org.tr Analysis of Mulliken atomic charges or Natural Bond Orbital (NBO) charges reveals the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. researchgate.netbhu.ac.in

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C-C (pyridine) | 1.39 - 1.40 | C-N-C (pyridine) | ~117 |

| C-N (pyridine) | 1.33 - 1.34 | C-C-C (benzene) | ~120 |

| C-C (benzene) | 1.39 - 1.41 | C-N-H (amine bridge) | ~125 |

| C-N (amine bridge) | 1.39 - 1.42 | C-C-O (carboxyl) | ~115 |

| C=O (carboxyl) | ~1.21 | O-C=O (carboxyl) | ~123 |

| C-O (carboxyl) | ~1.35 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar functional groups found in related molecules. researchgate.netdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnumberanalytics.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netepstem.net These descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the electronic chemical potential. epstem.netresearchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution epstem.net |

| Softness (S) | 1 / (2η) | Polarizability, high values indicate higher reactivity epstem.net |

| Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons researchgate.net |

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Electronic Properties

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations are valuable for exploring its conformational space and understanding its flexibility. nih.gov The molecule's key degrees of freedom include the torsion angles around the single bonds connecting the carboxylic acid group to the pyridine ring and, most importantly, the C-N bond linking the pyridine and toluidine rings.

MD simulations can model the molecule in various environments, such as in a vacuum or in an aqueous solution, to see how the solvent affects its conformational preferences. ucl.ac.uk By simulating the molecule's dynamics over nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. researchgate.net

Theoretical Assessment of Tautomeric Equilibria and Proton Transfer Dynamics

This compound is an amphoteric molecule containing both an acidic carboxylic group and basic nitrogen atoms (on the pyridine ring and the amine bridge), making it susceptible to tautomerism. researchgate.net Theoretical calculations are instrumental in assessing the relative stabilities of different tautomers.

Two primary tautomeric equilibria are of interest:

Acid-Pyridine Tautomerism: This involves the transfer of a proton from the carboxylic acid group (-COOH) to the pyridine nitrogen atom. This results in an equilibrium between a neutral form and a zwitterionic form (containing both N-H⁺ and -COO⁻ groups). Computational studies on the closely related 2-(p-Tolylamino)nicotinic acid have shown that while the neutral form is generally more stable, the zwitterionic form can be isolated under specific crystallization conditions. researchgate.net DFT calculations can quantify the energy difference between these two forms, predicting their relative populations at equilibrium. researchgate.net

Amine-Imine Tautomerism: This involves the migration of a proton from the bridging amine (-NH-) to a carbon atom on one of the rings, forming an imine. Quantum chemical calculations for related aminopyrrole systems show that imino tautomers are generally less stable than the amino forms. mdpi.com

By calculating the Gibbs free energies of all possible tautomers, computational chemistry can predict the most stable form of the molecule under different conditions, which is critical for understanding its chemical properties and biological activity. mdpi.comacs.org

Computational Prediction and Analysis of Crystal Packing and Intermolecular Forces

Understanding how molecules arrange themselves in the solid state is key to controlling the properties of crystalline materials. Computational methods can predict and analyze the crystal packing and the network of intermolecular forces that stabilize the crystal lattice. science.gov

For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. In the neutral form, a strong O-H···N hydrogen bond typically forms a dimer or chain synthon between the carboxylic acid of one molecule and the pyridine nitrogen of another. researchgate.net In the zwitterionic form, the hydrogen bonding pattern changes to N-H⁺···O⁻ interactions between the pyridinium (B92312) ion and the carboxylate group. researchgate.net

Other significant interactions include:

π-π Stacking: The aromatic pyridine and toluidine rings can stack on top of each other, contributing to the stability of the crystal structure. acs.org

Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. researchgate.netresearchgate.net The Hirshfeld surface maps the different types of intermolecular interactions and their relative contributions to the crystal stability, providing a detailed "fingerprint" of the crystal packing. acs.orgresearchgate.net

Structure Activity Relationship Sar Investigations Based on Molecular Structure

Theoretical Structure-Activity Relationships within Anilino-Nicotinic Acid Scaffolds

The anilino-nicotinic acid framework, characterized by a pyridine (B92270) carboxylic acid linked to an aniline (B41778) group, serves as a versatile scaffold for developing biologically active molecules. researchgate.netresearchgate.net Theoretical studies are crucial for elucidating the subtle electronic and steric factors that influence the activity of these compounds. acs.org

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular docking, have systematically evaluated how modifying substituents on both the aniline and nicotinic acid rings affects potential biological activity. acs.orgnih.gov These in silico investigations predict how changes in electronic properties (electron-donating or electron-withdrawing groups) and steric bulk influence the binding affinity and selectivity of the compounds for their molecular targets. irb.hr

For instance, in studies on related anilino-nicotinic acid derivatives as potential cyclooxygenase (COX) inhibitors, molecular docking simulations revealed that specific substitutions significantly impact binding scores. researchgate.netdntb.gov.uaresearchgate.net The introduction of a chlorine atom at the meta-position of the aniline ring was predicted to enhance inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net This suggests that the electronic landscape of the aniline ring is a key determinant for interaction within the enzyme's active site. Similarly, the presence of a trifluoromethyl group on the nicotinic acid ring has been explored to create dual inhibitors of viral enzymes. dntb.gov.ua

Table 1: Predicted Impact of Substituents on Anilino-Nicotinic Acid Derivatives from Computational Studies

| Scaffold Position | Substituent | Predicted Effect | Potential Target(s) | Reference(s) |

| Aniline Ring (meta-position) | Chlorine (-Cl) | Enhanced inhibitory activity | COX-1, COX-2 | researchgate.net |

| Nicotinic Acid Ring | Trifluoromethyl (-CF₃) | Allosteric dual-site inhibition | HIV-1 Reverse Transcriptase | researchgate.net |

| Phenyl Ring (para-position) | N,N-dialkylamines | Enhanced antioxidative potential | Free Radicals | irb.hr |

| General | Electron-donating groups | Increased chemical stability | General Biological Targets | nih.gov |

The anilino-nicotinic acid scaffold possesses significant conformational flexibility, primarily around the bond connecting the aniline nitrogen to the pyridine ring. This flexibility allows the molecule to adopt various spatial arrangements, or conformations, which can significantly influence its ability to fit into a biological target's binding site. nih.gov The relative orientation of the two aromatic rings is a critical parameter in determining the binding profile.

Computational analyses have shown that the molecule can exist in different polymorphic forms, some of which involve intramolecular proton transfer to form a zwitterionic state. researchgate.netresearchgate.net This highlights the dynamic nature of the structure. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of these molecules over time, providing a more realistic model of their behavior in a biological environment. mdpi.com These simulations can predict the most stable or energetically favorable conformations for binding and reveal how the molecule might adapt its shape upon approaching a receptor. mdpi.com The ability of the ligand to be conformationally flexible is an important feature for achieving a thermodynamically controlled binding product. nih.gov

Computational Impact of Substituent Modifications on Predicted Molecular Interactions

In Silico Ligand Design and Optimization Strategies for Enhanced Specificity

In silico methods are pivotal in the rational design and optimization of new ligands based on the anilino-nicotinic acid scaffold. nih.gov Virtual screening and ligand-based design are prominent strategies used to identify derivatives with potentially enhanced specificity and potency. researchgate.net

The process often begins with a known active compound, such as 2-(2-toluidino)nicotinic acid, or a hypothesized binding mode. A virtual library of related compounds is then generated by computationally adding or modifying functional groups. These virtual compounds are subsequently "docked" into the active site of a target protein to predict their binding affinity and orientation. mdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov For example, nicotinamide (B372718) derivatives have been designed and evaluated in silico as potential VEGFR-2 inhibitors, with docking studies successfully predicting key interactions necessary for potent inhibition. mdpi.com

Computational Insights into Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational chemistry provides a window into these processes at an atomic level. mdpi.com For the anilino-nicotinic acid scaffold, molecular docking and dynamics simulations have been instrumental in elucidating the key interactions that govern binding to various targets. researchgate.netresearchgate.net

These studies map the precise interactions between the ligand and the amino acid residues of the target protein. Common interactions include:

Hydrogen Bonds: The carboxylic acid group of the nicotinic acid moiety is a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The aromatic rings of the toluidino and pyridine components frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

π-π Stacking: The planar aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

In silico studies on nicotinamide derivatives targeting VEGFR-2, for instance, have identified specific hydrogen bonds with residues like Cys919 and Asp1046, and hydrophobic interactions with Leu840, Ala866, and Val916 as being critical for high-affinity binding. mdpi.com These computational insights are invaluable for understanding the basis of molecular recognition and for guiding the design of new, more effective molecules.

Molecular Interactions and Binding Studies in Vitro and Theoretical Focus

Theoretical and In Vitro Investigation of Macromolecular Interactions

The interaction of small molecules with biological macromolecules, such as enzymes and receptors, is a cornerstone of drug discovery and molecular biology. Theoretical modeling and in vitro experiments are powerful tools to elucidate these interactions at a molecular level.

Enzyme Binding Studies of Nicotinic Acid and Related Derivatives

Nicotinic acid and its derivatives have been the subject of numerous studies investigating their potential to inhibit various enzymes. The core structure of 2-(2-toluidino)nicotinic acid, a derivative of nicotinic acid, suggests its potential to interact with various enzymes, a hypothesis supported by research on similar compounds.

Theoretical and molecular modeling studies have been employed to understand how nicotinic acid derivatives bind to receptors. For instance, research on the binding of 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (B599025) (GTS-21) and its metabolites to the α7 nicotinic acetylcholine (B1216132) receptor dimer has shown that van der Waals forces play a dominant role in the binding energy. conicet.gov.ar Such studies suggest that the size of the ligand relative to the binding site is a critical factor for effective interaction. conicet.gov.ar

In vitro studies have demonstrated the enzyme inhibitory potential of various nicotinic acid derivatives. For example, a library of novel nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring showed micromolar inhibition against α-amylase. acs.orgnih.gov Specifically, compounds 8 and 44 in one study exhibited IC50 values of 20.5 µM and 58.1 µM, respectively, against α-amylase. acs.orgnih.gov Another study on 5-amino-nicotinic acid derivatives reported IC50 values ranging from 12.17 to 37.33 µg/mL against α-amylase and 12.01 to 38.01 µg/mL against α-glucosidase. d-nb.info Kinetic studies of the most active compounds often reveal the mode of inhibition, such as uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex. researchgate.netresearchgate.net

Molecular docking studies provide further insights into the binding modes of these derivatives. For 5-amino-nicotinic acid derivatives, docking has helped characterize binding properties and identify key interaction sites within enzymes like α-amylase and α-glucosidase. researchgate.net Similarly, docking of novel nicotinic acid derivatives into the COX-2 active site has been used to rationalize their inhibitory potency. nih.gov These computational approaches, combined with experimental data, are crucial for understanding structure-activity relationships. d-nb.info

Table 1: In Vitro Enzyme Inhibition Data for Nicotinic Acid Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Nicotinic acid analogue | Carbonic Anhydrase III | 203 µM (Ki) | researchgate.net |

| 5-amino-nicotinic acid derivatives | α-amylase | 12.17 - 37.33 µg/mL | d-nb.info |

| 5-amino-nicotinic acid derivatives | α-glucosidase | 12.01 - 38.01 µg/mL | d-nb.info |

| Nicotinic acid derivative 8 | α-amylase | 20.5 µM | acs.orgnih.gov |

| Nicotinic acid derivative 44 | α-amylase | 58.1 µM | acs.orgnih.gov |

| Nicotinic acid derivative 35 | α-glucosidase | 32.9 µM | nih.gov |

| Nicotinic acid derivative 39 | α-glucosidase | 26.4 µM | nih.gov |

Coordination Chemistry and Ligand-Metal Complexation of Nicotinic Acid Hydrazide Ligands

The hydrazide moiety in nicotinic acid hydrazide and its derivatives is a versatile coordinating group, readily forming stable complexes with a wide range of transition metal ions. These complexes often exhibit interesting structural features and biological activities.

Studies on nicotinic acid hydrazide complexes with metals like Co(II), Cu(II), Mn(II), and Ni(II) have shown that the ligand typically acts as a bidentate donor, coordinating through the carbonyl oxygen and the azomethine nitrogen atoms. ikprress.org Infrared (IR) spectroscopy is a key technique for characterizing this coordination, with a noticeable negative shift in the C=O and C=N stretching frequencies upon complexation. ikprress.orgasianpubs.org

The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), as determined by solution studies. ikprress.orgresearchgate.netmocedes.org The resulting metal complexes are generally crystalline solids with high melting points and are often stable. ikprress.org For instance, thermodynamic stability studies have reported stability constants in the range of 2.84 x 10^5 to 2.21 x 10^7 for some nicotinic acid hydrazide complexes. ikprress.org

The geometry of these complexes is frequently proposed to be octahedral, based on magnetic susceptibility and electronic spectral data. ikprress.orgasianpubs.org For example, Schiff base ligands derived from nicotinic acid hydrazide can act as tridentate ligands, also leading to octahedral geometries in their metal complexes. mocedes.org

Table 2: Characterization of Metal Complexes of Nicotinic Acid Hydrazide Derivatives

| Metal Ion | Ligand | Proposed Geometry | Key Spectroscopic Features | Reference |

| Co(II), Cu(II), Mn(II), Ni(II) | 3-Bromobenzaldehyde Nicotinic Acid Hydrazone | Octahedral | Negative shift in ν(C=O) and ν(C=N) bands | ikprress.org |

| Ni(II) | Nicotinic Acid Hydrazide | Octahedral | Lowering of Amide I and Amide II bands | asianpubs.org |

| Co(II), Zn(II) | Nicotinic Acid Hydrazide | - | - | researchgate.net |

| Co(II), Mn(II) | (E)-N1-(2-hydroxybenzylidene)nicotinohydrazide | Octahedral | Ligand acts as tridentate ON donor | mocedes.org |

Quantitative Ligand-Target Binding Kinetics and Equilibrium Determinations (via theoretical and in vitro methods)

Understanding the kinetics of ligand-target binding, including the rates of association (on-rate) and dissociation (off-rate), provides a more dynamic picture of molecular interactions than equilibrium constants alone. nih.gov

Theoretical approaches, such as molecular dynamics simulations, can be used to explore the dynamic and conformational changes of a target protein upon ligand binding. mdpi.com These simulations can help to evaluate the stability of the ligand-receptor complex over time. mdpi.com

In vitro methods are essential for the experimental determination of binding kinetics and equilibrium constants. The Hummel-Dreyer method, for example, has been used to experimentally validate the inhibition of carbonic anhydrase III by nicotinic acid, yielding a Ki value of 203 µM. researchgate.net Competition binding assays are also widely used to determine the binding affinities (Ki or IC50 values) of ligands for their targets. For instance, the binding affinities of a novel radioligand, ZW-104, for various nicotinic acetylcholine receptor subtypes were determined using competition binding assays with ³H-epibatidine. snmjournals.org

Kinetic rate index (KRI) values, which are primarily influenced by the dissociation rate constant (koff), can be determined using one-concentration competition association assays. universiteitleiden.nl This provides a measure of the residence time of a ligand on its target. Structure-activity relationship (SAR) and structure-kinetics relationship (SKR) studies combine to provide a comprehensive understanding of how chemical modifications affect both binding affinity and kinetics. universiteitleiden.nl

Spectrophotometric and Spectrofluorimetric Titrations for Characterizing Complexation Stoichiometry and Stability

Spectrophotometric and spectrofluorimetric titrations are powerful analytical techniques used to study the formation of complexes in solution. These methods allow for the determination of the stoichiometry of the complex (the ratio of ligand to metal) and its stability constant.

In the study of aroylhydrazones derived from nicotinic acid hydrazide, spectrophotometric and spectrofluorimetric titrations were used to investigate their complexation with various transition metal cations and Al(III). irb.hr The addition of metal ions to a solution of the hydrazone ligand can cause changes in the absorption or fluorescence spectrum, which can be monitored to follow the complexation reaction. irb.hr For example, the reaction of Zn(II) with a salicylaldehyde (B1680747) derivative of nicotinic acid hydrazide was found to be photosensitive. irb.hr

These titration methods have been successfully used to determine the high conditional stability constants of 1:1 complexes of Cu(II), Zn(II), and Al(III) with these ligands. irb.hr Spectrophotometry can also be used for the quantitative determination of nicotinic acid itself, through complexation reactions that produce a colored product. nature-asu.ruasianpubs.orgresearchgate.net For instance, a method based on the charge-transfer complexation of niacin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for its quantification. asianpubs.orgresearchgate.net The stoichiometry of this complex was determined to be 1:1. asianpubs.orgresearchgate.net

Similarly, the complex formation between nicotinamide (B372718) and picric acid has been studied spectrophotometrically, allowing for the determination of the stoichiometry and stability of the resulting charge-transfer complex. wjpmr.com

Table 3: Stability Constants of Metal-Nicotinic Acid/Derivative Complexes

| Metal Ion | Ligand | Method | Stability Constant (log K) | Reference |

| V(II), Cr(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Nicotinic Acid | pH-metry | Varies with metal and solvent | rspsciencehub.comrspsciencehub.com |

| Cu(II), Zn(II), Al(III) | Aroylhydrazones of Nicotinic Acid Hydrazide | Spectrophotometry/Spectrofluorimetry | Relatively high conditional stability constants | irb.hr |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Nicotinic Acid | Potentiometry | Follows Irving-Williams order | researchgate.net |

Future Directions and Advanced Research Avenues for 2 2 Toluidino Nicotinic Acid

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of 2-(2-Toluidino)nicotinic acid and its derivatives has traditionally relied on methods like the Ullmann condensation. researchgate.net However, these approaches often necessitate harsh reaction conditions, the use of stoichiometric amounts of copper, and can result in moderate yields and the use of non-environmentally friendly solvents like DMF or xylene. researchgate.netresearchgate.net The future of synthesizing complex analogues of this compound will pivot towards the development of novel and sustainable methodologies.

Recent advancements have already demonstrated the potential of greener approaches. Environmentally friendly, solvent- and catalyst-free methods are being explored, offering significant advantages in terms of operational simplicity, reduced reaction times (from hours to minutes), and good to excellent yields. dntb.gov.uadntb.gov.uanih.gov One promising direction involves the use of boric acid as a catalyst in solvent-free conditions, which has been successfully applied to the synthesis of related 2-(arylamino)nicotinic acid derivatives. nih.govdoaj.org This method is not only efficient but also utilizes a readily available and safer catalyst. nih.gov

Future research will likely focus on expanding the scope of these green methodologies to a wider array of starting materials, enabling the creation of a diverse library of complex analogues. This includes exploring microwave-assisted synthesis, which has shown potential in accelerating reactions involving 2-chloronicotinic acid and various amines. dntb.gov.ua The development of catalytic systems that can be easily recovered and reused will also be a critical aspect of sustainable synthesis. The table below summarizes some of the key comparative aspects of traditional versus emerging sustainable synthetic methods.

| Feature | Traditional Methods (e.g., Ullmann Condensation) | Emerging Sustainable Methods |

| Catalyst | Stoichiometric copper | Catalytic amounts of greener alternatives (e.g., boric acid) nih.gov |

| Solvent | Often requires high-boiling, non-green solvents (e.g., DMF, xylene) researchgate.netresearchgate.net | Solvent-free or use of greener solvents (e.g., water) dntb.gov.uadntb.gov.uanih.gov |

| Reaction Time | Often long (e.g., 24 hours) researchgate.net | Significantly shorter (e.g., 15-120 minutes) nih.gov |

| Yields | Often moderate | Good to excellent nih.gov |

| Environmental Impact | Higher | Lower |

Application of Advanced Spectroscopic and Diffraction Techniques for Unraveling Dynamic Structural Behavior

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its analogues is fundamental to elucidating their properties and functions. While standard techniques like NMR and IR spectroscopy provide valuable structural information, the future lies in the application of more advanced methods to probe dynamic processes and subtle structural variations.

High-resolution X-ray diffraction will continue to be a cornerstone for determining precise molecular geometries in the solid state. upc.eduauttvl.ac.in Studies on related anilino-nicotinic acids have revealed the existence of polymorphism, where the same molecule can crystallize in different forms with distinct physical properties. researchgate.netacs.orgnih.gov For instance, 2-(p-Tolylamino)nicotinic acid exists in at least three polymorphic forms, including both neutral and zwitterionic structures, which differ in their hydrogen-bonding arrangements and molecular conformations. researchgate.net Future research should systematically investigate the polymorphic landscape of this compound, as different polymorphs can exhibit variations in stability and other key characteristics. upc.edu

Advanced spectroscopic techniques will be crucial for understanding the dynamic behavior of these molecules in solution and their interactions with other species. Time-resolved spectroscopy, for example, can provide insights into the kinetics of conformational changes or binding events. nih.gov The coupling of chromatographic separation with techniques like Surface-Enhanced Raman Spectroscopy (SERS) offers a powerful tool for analyzing complex mixtures and detecting trace amounts of analytes, which could be applied to study the metabolites or reaction products of this compound derivatives. nih.gov

The table below highlights some advanced techniques and the specific insights they can provide.

| Technique | Information Gained |

| High-Resolution Single-Crystal X-ray Diffraction | Precise molecular structure, polymorphism, hydrogen bonding patterns researchgate.netresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Identification and quantification of polymorphic forms nih.gov |

| Solid-State NMR (ss-NMR) | Characterization of different solid forms and their local environments researchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal behavior, melting points, and phase transitions between polymorphs researchgate.netnih.gov |

| Time-Resolved Spectroscopy | Kinetics of dynamic processes like conformational changes or binding nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Structural information of molecules at very low concentrations nih.gov |

Integration of Multi-Scale Computational Approaches for Predictive Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights that can guide experimental efforts. For this compound and its derivatives, the integration of multi-scale computational approaches will be pivotal in predicting their properties and reactivity.